1-Phenoxycyclopropane-1-carboxylic acid
CAS No.: 90843-58-6
Cat. No.: VC6554268
Molecular Formula: C10H10O3
Molecular Weight: 178.187
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90843-58-6 |
---|---|
Molecular Formula | C10H10O3 |
Molecular Weight | 178.187 |
IUPAC Name | 1-phenoxycyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C10H10O3/c11-9(12)10(6-7-10)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
Standard InChI Key | RBJBRZSEKONGLS-UHFFFAOYSA-N |
SMILES | C1CC1(C(=O)O)OC2=CC=CC=C2 |
Introduction
Structural and Stereochemical Considerations
Cyclopropane derivatives exhibit unique conformational rigidity due to their strained ring system, which influences their electronic and steric properties. The presence of a phenoxy group at position 1 introduces aromaticity and potential π-π stacking interactions, while the carboxylic acid at the same carbon enables hydrogen bonding and salt formation.
Comparative Analysis of Cyclopropane Carboxylic Acid Derivatives
The stereochemistry of cyclopropane rings significantly impacts biological activity. For example, (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarboxylic acid (PubChem CID: 11769354) demonstrates how stereochemical arrangement affects molecular interactions . Similarly, (1S,2R)-2-phenylcyclopropanecarboxylic acid (PubChem CID: 736144) crystallizes in the space group P1 21/n 1, with lattice parameters a = 8.4800 Å, b = 9.3360 Å, and c = 11.1870 Å . These structural details highlight the importance of stereochemistry in packing efficiency and intermolecular interactions.
Table 1: Crystallographic Parameters of Selected Cyclopropane Derivatives
Synthetic Methodologies
The synthesis of 1-substituted cyclopropanecarboxylic acids typically involves cyclopropanation reactions, such as the addition of carbenes to alkenes or nucleophilic ring-opening of epoxides.
Catalytic Cyclopropanation
A recent study synthesized 20 derivatives of 1-phenyl-N’-(3-phenylacryloyl)cyclopropane carbohydrazide using copper(I)-catalyzed cyclopropanation, achieving yields of 65–85% . The protocol employed [Cu(I)/amine/DMSO] systems under mild conditions (40–60°C, 4–6 hours), suggesting applicability to 1-phenoxy analogs.
Stereoselective Approaches
Chiral auxiliaries or asymmetric catalysis can enforce stereocontrol. For instance, (1R,2S)-configured cyclopropanes were synthesized via Davies’ enantioselective rhodium-catalyzed cyclopropanation . Such methods could be adapted to introduce phenoxy groups with high enantiomeric excess.
Physicochemical Properties
Solubility and Stability
Cyclopropanecarboxylic acids generally exhibit moderate aqueous solubility (e.g., 1.2–3.8 mg/mL at 25°C) due to the carboxylic acid moiety, while the phenoxy group enhances lipophilicity (log P ≈ 2.1–2.5) . Stability studies on (1S,2R)-2-phenylcyclopropanecarboxylic acid indicate decomposition temperatures above 200°C, suggesting thermal robustness .
Spectroscopic Characterization
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FT-IR: Strong absorption at 1700–1725 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch).
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NMR: Cyclopropane protons resonate at δ 1.2–2.5 ppm (¹H), while quaternary carbons appear at δ 30–40 ppm (¹³C) .
Biological Activities and Mechanisms
Table 2: Comparative Docking Scores of Cyclopropane Derivatives
Ligand | ΔG (kcal/mol) | K₆ (M⁻¹) | Reference |
---|---|---|---|
(1R,2R)-2-Phenylcyclopropanecarboxylic acid | −6.5 | 5.94 × 10⁴ | |
Pyrazinoic acid | −5.3 | 7.61 × 10³ |
Ethylene Biosynthesis Inhibition
(E)-1-Chloro-2-phenylcyclopropane-1-carboxylic acid showed 2.5-fold higher binding affinity (K₆ = 3.53 × 10⁴ M⁻¹) to Arabidopsis ACO2 than 1-aminocyclopropane-1-carboxylic acid (ACC), suggesting utility as ethylene inhibitors in postharvest management .
Agricultural and Pharmaceutical Applications
Postharvest Preservation
Cyclopropane analogs delayed ethylene-induced ripening in peaches by 12–15 days, reducing flesh softening and browning . 1-Phenoxy derivatives could similarly modulate ACC oxidase activity.
Drug Development
The rigid cyclopropane scaffold enhances pharmacokinetic properties by limiting metabolic oxidation. Structural analogs are under investigation as kinase inhibitors and immunomodulators .
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